molecular formula C6H15N3 B8718994 Cyclohexane-1,1,2-triamine CAS No. 91384-84-8

Cyclohexane-1,1,2-triamine

Cat. No.: B8718994
CAS No.: 91384-84-8
M. Wt: 129.20 g/mol
InChI Key: ZZLVWYATVGCIFR-UHFFFAOYSA-N
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Description

Cyclohexane-1,1,2-triamine (C₆H₁₃N₃) is a cyclohexane derivative featuring three amine groups at the 1, 1, and 2 positions. Triamines are critical in coordination chemistry, catalysis, and polymer synthesis due to their chelating and nucleophilic properties.

Properties

CAS No.

91384-84-8

Molecular Formula

C6H15N3

Molecular Weight

129.20 g/mol

IUPAC Name

cyclohexane-1,1,2-triamine

InChI

InChI=1S/C6H15N3/c7-5-3-1-2-4-6(5,8)9/h5H,1-4,7-9H2

InChI Key

ZZLVWYATVGCIFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)(N)N

Origin of Product

United States

Comparison with Similar Compounds

1,2-Cyclohexanediamine

  • Molecular Formula : C₆H₁₄N₂ .
  • Structure : Two amine groups at positions 1 and 2.
  • Properties :
    • Higher polarity than cyclohexane due to amine substituents.
    • Acts as a bidentate ligand in metal complexes, similar to ethylenediamine .
    • Commercial availability (CAS 694-83-7) with applications in asymmetric catalysis .
  • Key Differences :
    • Lacks the third amine group present in 1,1,2-triamine, reducing its chelation capacity.

N,N,N′-Trimethyl-1,2-cyclohexanediamine

  • Molecular Formula : C₉H₂₀N₂ .
  • Structure : Methyl groups attached to the amine sites of 1,2-cyclohexanediamine.
  • Properties: Reduced basicity compared to unmodified diamines due to steric hindrance from methyl groups. Enhanced lipophilicity, making it suitable for non-polar solvents .
  • Key Differences :
    • Methylation limits coordination flexibility, unlike the free amines in 1,1,2-triamine.

Cyclohexane-1,2-diaminetetraacetic Acid

  • Molecular Formula : C₁₄H₂₂N₂O₈ .
  • Structure: A diamino-cyclohexane backbone with four acetic acid groups.
  • Properties :
    • High metal-chelating capacity, used in analytical chemistry and wastewater treatment .
    • Water-soluble due to carboxylic acid substituents.
  • Key Differences :
    • Functionalization with carboxyl groups contrasts with the amine-rich 1,1,2-triamine.

Physicochemical Properties and Reactivity

Polarity and Solubility

  • 1,1,2-Triamine : Expected to exhibit high polarity and water solubility due to three amine groups, though exact data are unavailable in the evidence.
  • 1,2-Cyclohexanediamine: Moderately polar; soluble in polar solvents like ethanol and water .
  • N,N,N′-Trimethyl-1,2-cyclohexanediamine : Lipophilic; soluble in organic solvents (e.g., cyclohexane, toluene) .

Reactivity

  • 1,1,2-Triamine : Anticipated to undergo nucleophilic substitution, coordination, and condensation reactions.
  • 1,2-Cyclohexanediamine : Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) .
  • Cyclohexane Derivatives : Generally inert in free-radical reactions (e.g., halogenation) unless functionalized with reactive groups like amines .

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